11-(2-((8-Quinolylsulfonyl)amino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin-2-carboxylic acid
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Overview
Description
11-((2-(Quinoline-8-sulfonamido)ethyl)thio)-6,11-dihydrodibenzo[b,e]oxepine-2-carboxylic acid is a complex organic compound that features a quinoline sulfonamide moiety linked to a dibenzo[b,e]oxepine carboxylic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-((2-(Quinoline-8-sulfonamido)ethyl)thio)-6,11-dihydrodibenzo[b,e]oxepine-2-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of the quinoline-8-sulfonamide intermediate, which is then linked to the dibenzo[b,e]oxepine core through a series of nucleophilic substitution and coupling reactions. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can also be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
11-((2-(Quinoline-8-sulfonamido)ethyl)thio)-6,11-dihydrodibenzo[b,e]oxepine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of modified dibenzo[b,e]oxepine derivatives .
Scientific Research Applications
11-((2-(Quinoline-8-sulfonamido)ethyl)thio)-6,11-dihydrodibenzo[b,e]oxepine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: Utilized in the development of advanced materials with unique properties, such as enhanced conductivity or specific binding affinities
Mechanism of Action
The mechanism of action of 11-((2-(Quinoline-8-sulfonamido)ethyl)thio)-6,11-dihydrodibenzo[b,e]oxepine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The quinoline sulfonamide moiety can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to inhibition or activation of specific pathways, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-sulfonamides: These compounds share the quinoline sulfonamide moiety and have similar biological activities.
Dibenzo[b,e]oxepine derivatives: Compounds with the dibenzo[b,e]oxepine core structure, which may have different substituents but similar chemical properties
Uniqueness
11-((2-(Quinoline-8-sulfonamido)ethyl)thio)-6,11-dihydrodibenzo[b,e]oxepine-2-carboxylic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the quinoline sulfonamide and dibenzo[b,e]oxepine moieties allows for a diverse range of interactions and applications that are not possible with simpler compounds .
Properties
CAS No. |
123226-84-6 |
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Molecular Formula |
C26H22N2O5S2 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
11-[2-(quinolin-8-ylsulfonylamino)ethylsulfanyl]-6,11-dihydrobenzo[c][1]benzoxepine-2-carboxylic acid |
InChI |
InChI=1S/C26H22N2O5S2/c29-26(30)18-10-11-22-21(15-18)25(20-8-2-1-5-19(20)16-33-22)34-14-13-28-35(31,32)23-9-3-6-17-7-4-12-27-24(17)23/h1-12,15,25,28H,13-14,16H2,(H,29,30) |
InChI Key |
QZTLAGHTXBQEPH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(C3=C(O1)C=CC(=C3)C(=O)O)SCCNS(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Origin of Product |
United States |
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